

Spectroscopic Profile of 2,6-Dimethyl-3-hydroxypyridine: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dimethyl-3-hydroxypyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **2,6-dimethyl-3-hydroxypyridine**, a heterocyclic compound of interest in various fields of chemical and pharmaceutical research. This document details the expected data from key analytical techniques, provides in-depth experimental protocols, and visualizes relevant workflows and pathways to support research and development activities.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **2,6-dimethyl-3-hydroxypyridine**, compiled from available spectral databases and predictive models based on analogous compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

¹ H NMR (400 MHz, CDCl ₃)	¹³ C NMR (101 MHz, CDCl ₃)
Chemical Shift (δ) ppm	Assignment
~7.01 (d, J=8.4 Hz, 1H)	H4
~6.85 (d, J=8.4 Hz, 1H)	H5
~5.50 (s, 1H)	OH
~2.45 (s, 3H)	C6-CH ₃
~2.40 (s, 3H)	C2-CH ₃

Note: Predicted values are based on the analysis of similar pyridine derivatives. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3100	Broad	O-H stretch (phenolic)
3050-3000	Medium	C-H stretch (aromatic)
2980-2850	Medium	C-H stretch (methyl)
1600-1550	Strong	C=C and C=N stretching (pyridine ring)
1470-1430	Medium	C-H bend (methyl)
1300-1200	Strong	C-O stretch (phenolic)
850-750	Strong	C-H out-of-plane bend (aromatic)

Source: Adapted from available spectral data for **2,6-Dimethyl-3-hydroxypyridine**.[\[1\]](#)

Table 3: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
123	100	[M] ⁺ (Molecular Ion)
108	~40	[M - CH ₃] ⁺
94	~30	[M - CHO] ⁺
80	~25	[M - CH ₃ - CO] ⁺

Source: Adapted from available spectral data for **2,6-Dimethyl-3-hydroxypyridine**.[\[2\]](#)

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

λ_{max} (nm)	Solvent	Transition
~280	Ethanol	$\pi \rightarrow \pi$
~320	Ethanol	$n \rightarrow \pi$

Note: Expected absorption maxima based on the UV spectra of similar hydroxypyridine derivatives.[\[3\]](#)

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of **2,6-dimethyl-3-hydroxypyridine** are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **2,6-dimethyl-3-hydroxypyridine**.

Materials:

- **2,6-dimethyl-3-hydroxypyridine** sample (5-10 mg)
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)

- 5 mm NMR tube
- NMR Spectrometer (e.g., 400 MHz)

Procedure:

- Sample Preparation: Accurately weigh 5-10 mg of the **2,6-dimethyl-3-hydroxypyridine** sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire the ^1H NMR spectrum using a standard single-pulse sequence. Key parameters to consider are the number of scans (typically 16-64) and the relaxation delay (1-2 seconds).
[4]
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required due to the lower natural abundance of ^{13}C .
- Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Analysis: Integrate the signals in the ^1H NMR spectrum and assign the chemical shifts for both ^1H and ^{13}C spectra based on established correlations and comparison with related structures.[5]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2,6-dimethyl-3-hydroxypyridine**.

Method: Potassium Bromide (KBr) Pellet Technique[6][7][8]

Materials:

- **2,6-dimethyl-3-hydroxypyridine** sample (1-2 mg)
- FTIR grade Potassium Bromide (KBr) powder (100-200 mg)
- Agate mortar and pestle
- Pellet press
- FTIR Spectrometer

Procedure:

- Grinding: Place 1-2 mg of the solid sample into a clean agate mortar.
- Mixing: Add 100-200 mg of dry KBr powder to the mortar and grind the mixture thoroughly to a fine, homogeneous powder.[\[9\]](#)
- Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
- Background Spectrum: Run a background spectrum with an empty sample holder.
- Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the infrared spectrum, typically in the range of 4000-400 cm^{-1} .
- Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2,6-dimethyl-3-hydroxypyridine**.

Method: Electron Ionization (EI) Mass Spectrometry

Materials:

- **2,6-dimethyl-3-hydroxypyridine** sample
- Mass Spectrometer with an EI source
- Volatile solvent (if required for sample introduction)

Procedure:

- **Sample Introduction:** Introduce a small amount of the sample into the ion source. For solid samples, a direct insertion probe is typically used. The sample is vaporized by heating.[\[10\]](#)
- **Ionization:** The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[\[11\]](#)[\[12\]](#)
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).[\[13\]](#)
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .
- **Analysis:** Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information by identifying characteristic neutral losses.[\[14\]](#)[\[15\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions in **2,6-dimethyl-3-hydroxypyridine**.

Materials:

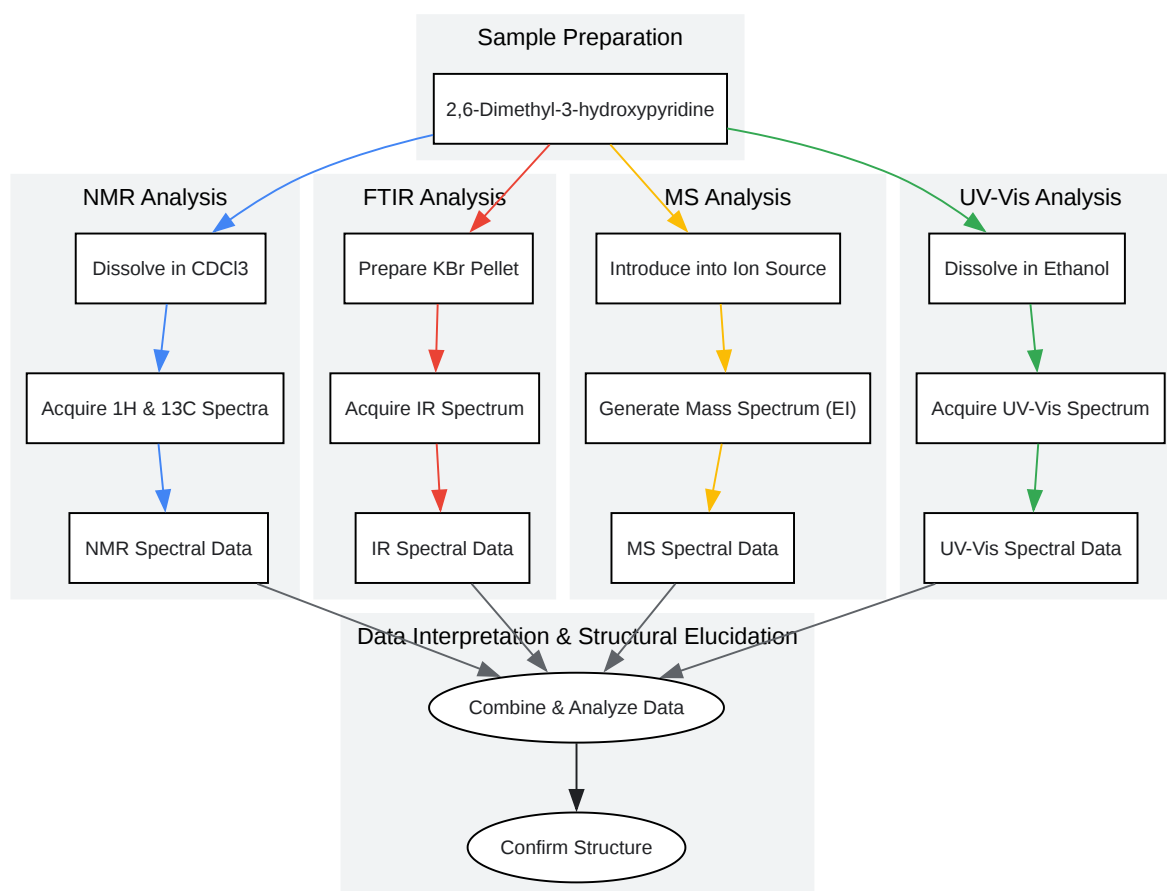
- **2,6-dimethyl-3-hydroxypyridine** sample
- Spectroscopic grade solvent (e.g., ethanol)
- Quartz cuvettes (1 cm path length)
- UV-Vis Spectrophotometer

Procedure:

- **Solution Preparation:** Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_{max}).
- **Blank Measurement:** Fill a quartz cuvette with the pure solvent and place it in the reference beam of the spectrophotometer to record a baseline.[\[16\]](#)
- **Sample Measurement:** Fill another quartz cuvette with the sample solution and place it in the sample beam.
- **Spectrum Acquisition:** Scan the sample over the appropriate wavelength range (e.g., 200-400 nm for aromatic compounds) to obtain the UV-Vis absorption spectrum.[\[17\]](#)[\[18\]](#)
- **Analysis:** Identify the wavelength(s) of maximum absorbance (λ_{max}) and correlate them to the electronic transitions within the molecule.

Visualizations

Experimental Workflow for Spectroscopic Characterization



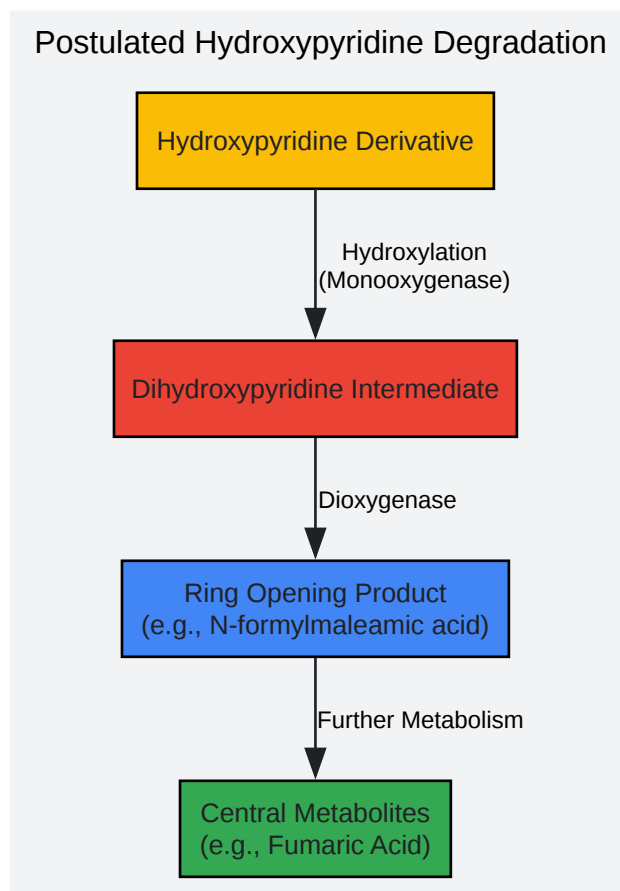
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Caption: Workflow for the comprehensive spectroscopic characterization of **2,6-Dimethyl-3-hydroxypyridine**.

Postulated Catabolic Pathway of a Related Hydroxypyridine

While specific signaling pathways for **2,6-dimethyl-3-hydroxypyridine** are not extensively documented, the catabolism of related hydroxypyridines, such as 4-hydroxypyridine, has been

studied. The following diagram illustrates a plausible degradation pathway initiated by hydroxylation, a common metabolic step for such compounds.[19][20]



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